Dibutyltin 3-hydroxyflavone

Description

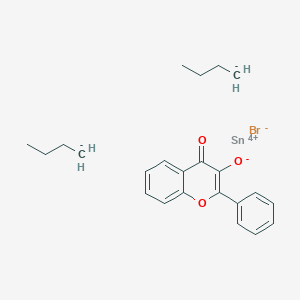

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

146816-94-6 |

|---|---|

Molecular Formula |

C23H27BrO3Sn |

Molecular Weight |

550.1 g/mol |

IUPAC Name |

butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |

InChI |

InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |

InChI Key |

AZYDZICZHDBDAY-UHFFFAOYSA-N |

SMILES |

CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |

Synonyms |

Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Dibutyltin 3 Hydroxyflavone

Pathways for the Synthesis of the 3-Hydroxyflavone (B191502) Ligand

3-Hydroxyflavone, the organic ligand in the target complex, can be synthesized through several established routes. One of the most prominent methods is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor in the presence of hydrogen peroxide and a base, typically sodium hydroxide. The chalcone (B49325) itself is generally prepared via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) derivative. mdpi.comnih.govbenthamscience.com

The general scheme for the AFO reaction is as follows:

Claisen-Schmidt Condensation: 2'-hydroxyacetophenone reacts with benzaldehyde in the presence of a base (e.g., NaOH) to form a 2'-hydroxychalcone.

Oxidative Cyclization: The isolated 2'-hydroxychalcone is then treated with alkaline hydrogen peroxide, leading to the formation of the 3-hydroxyflavone structure. rochester.edu

Recent advancements have focused on developing more efficient, one-pot syntheses. For instance, a rapid and convenient one-pot approach utilizing microwave irradiation has been described. benthamscience.com This method allows for the sequential Claisen-Schmidt condensation and Algar-Flynn-Oyamada reaction without the need to isolate the intermediate chalcone, significantly reducing reaction times from hours or days to minutes. benthamscience.com

Alternative synthetic strategies include a one-step condensation, cyclization, and subsequent oxidation reaction catalyzed by pyrrolidine, which offers a convenient route to 3-hydroxyflavone derivatives. core.ac.ukresearchgate.net The choice of synthetic pathway can be influenced by the desired substitution pattern on the flavone (B191248) backbone and the desired scale of the reaction.

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Algar-Flynn-Oyamada Reaction | 2'-hydroxyacetophenone, Benzaldehyde | NaOH, H₂O₂ | Well-established, versatile | Often requires isolation of chalcone intermediate, longer reaction times |

| Microwave-Assisted One-Pot Synthesis | 2'-hydroxyacetophenone, Benzaldehyde | NaOH, H₂O₂, Microwave irradiation | Rapid reaction times, simplified procedure | Requires specialized microwave equipment |

| Pyrrolidine-Catalyzed Reaction | 5-substituted 2-hydroxy-phenylacetophenone, Amino substituted benzaldehyde | Pyrrolidine | One-step, convenient | May have substrate limitations |

Synthesis of Dibutyltin (B87310) Precursors and Their Reactivity

The tin-containing component of the final complex is typically introduced using a reactive dibutyltin precursor. Common precursors include dibutyltin dichloride (Bu₂SnCl₂) and dibutyltin oxide (Bu₂SnO).

Dibutyltin dichloride can be synthesized through a redistribution reaction, also known as the Kocheshkov comproportionation, between tetrabutyltin (B32133) (Bu₄Sn) and tin tetrachloride (SnCl₄). core.ac.ukresearchgate.net The stoichiometry of this reaction can be controlled to favor the formation of the desired di-substituted tin halide. Another route involves the direct reaction of metallic tin with n-butyl chloride, often in the presence of a catalyst. researchgate.netgoogle.com

Dibutyltin oxide is commonly prepared by the hydrolysis of dibutyltin dichloride. nsmsi.ir This is typically achieved by reacting dibutyltin dichloride with an aqueous solution of a base, such as sodium hydroxide. nih.gov The resulting dibutyltin oxide is an amorphous white powder that is generally insoluble in water and organic solvents. google.com

The reactivity of these precursors is central to the formation of the final complex. Dibutyltin dichloride is electrophilic and can react with the deprotonated hydroxyl group of the 3-hydroxyflavone ligand, eliminating hydrochloric acid. Dibutyltin oxide, while less reactive, can undergo a condensation reaction with acidic protons, such as the hydroxyl group of 3-hydroxyflavone, to form a Sn-O bond with the liberation of water. core.ac.uk This makes it a versatile precursor for reactions with a variety of ligands, including those with carboxylic acid and hydroxyl functionalities. google.comsdlookchem.com

| Precursor | Common Synthetic Route | Key Reactants | Typical Reactivity |

|---|---|---|---|

| Dibutyltin dichloride (Bu₂SnCl₂) | Redistribution Reaction | Tetrabutyltin (Bu₄Sn), Tin tetrachloride (SnCl₄) | Electrophilic, reacts with nucleophiles with loss of HCl |

| Dibutyltin oxide (Bu₂SnO) | Hydrolysis of Dibutyltin dichloride | Dibutyltin dichloride, Sodium hydroxide | Condensation with acidic protons with loss of water |

Coordination Reactions for the Formation of Dibutyltin 3-hydroxyflavone Complexes

The formation of the this compound complex is achieved through a coordination reaction between the 3-hydroxyflavone ligand and a dibutyltin precursor. Based on analogous reactions with other ligands containing hydroxyl groups, a plausible and common method involves the reaction of 3-hydroxyflavone with dibutyltin oxide. core.ac.uksdlookchem.com

This reaction is typically carried out by refluxing a stoichiometric mixture of 3-hydroxyflavone and dibutyltin oxide in an appropriate organic solvent, such as toluene (B28343) or methanol (B129727). nih.govsdlookchem.com The hydroxyl group of the 3-hydroxyflavone acts as a proton source, reacting with the oxygen of the dibutyltin oxide in a condensation reaction. This results in the formation of a Sn-O bond between the dibutyltin moiety and the deprotonated 3-hydroxyflavone, with water as the only byproduct. The removal of water, for example by using a Dean-Stark apparatus, can drive the reaction to completion.

An alternative approach would involve the reaction of the sodium salt of 3-hydroxyflavone (formed by reacting 3-hydroxyflavone with a base like sodium methoxide) with dibutyltin dichloride. In this case, the reaction would proceed via a salt metathesis pathway, with the formation of sodium chloride as a byproduct, which can be removed by filtration.

The resulting complex, this compound, is an organotin compound where the 3-hydroxyflavone is coordinated to the dibutyltin(IV) center. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn NMR), and UV-Visible spectroscopy are crucial for confirming the coordination of the ligand to the tin atom. sdlookchem.com For instance, in the IR spectrum, the disappearance of the O-H stretching vibration of the free ligand and the appearance of a new Sn-O stretching band would indicate successful complexation. sdlookchem.com

Optimization Strategies for Yield and Purity in Complex Synthesis

Optimizing the synthesis of this compound complexes is crucial for obtaining high yields of a pure product. Several factors in the reaction and purification process can be adjusted to achieve this.

Reaction Conditions:

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Solvents like toluene, methanol, or ethanol (B145695) are commonly used for the synthesis of organotin complexes. The optimal solvent will depend on the specific precursor and ligand used.

Temperature and Reaction Time: Refluxing the reaction mixture is a common practice to increase the reaction rate. sdlookchem.com The optimal temperature and reaction time need to be determined empirically to ensure complete reaction without decomposition of the product. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time.

Removal of Byproducts: In condensation reactions using dibutyltin oxide, the continuous removal of water using a Dean-Stark trap or the addition of molecular sieves can shift the equilibrium towards the product, thereby increasing the yield. core.ac.uk

Purification Strategies: The purification of the crude product is essential to remove unreacted starting materials and any side products. Common purification techniques for organotin compounds include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent for recrystallization is critical and is determined by the solubility of the complex at different temperatures.

Column Chromatography: Silica (B1680970) gel chromatography is a powerful technique for separating the desired complex from impurities. For organotin compounds, it has been shown that using a stationary phase consisting of silica gel mixed with a small percentage of potassium carbonate (K₂CO₃) or eluting with a solvent system containing triethylamine (B128534) can be very effective in removing residual tin impurities. sdlookchem.com

Washing: Washing the crude product with appropriate solvents can help remove soluble impurities. For instance, washing with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate tin byproducts as insoluble tin fluorides, which can then be removed by filtration.

| Parameter | Considerations and Strategies |

|---|---|

| Reactant Ratio | Systematic variation of ligand-to-metal ratio to maximize product formation and minimize side products. |

| Solvent Choice | Selection based on reactant solubility and boiling point for optimal reaction temperature. Toluene and methanol are common choices. |

| Temperature | Optimization to balance reaction rate and product stability. Reflux conditions are often employed. |

| Purification Method | Recrystallization from a suitable solvent or column chromatography on silica gel, potentially modified with bases like K₂CO₃ or triethylamine to improve separation. |

By carefully controlling these synthetic and purification parameters, it is possible to obtain this compound in high yield and purity, suitable for further characterization and application studies.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure and bonding characteristics of Dibutyltin (B87310) 3-hydroxyflavone (B191502). The coordination of the 3-hydroxyflavone ligand to the dibutyltin(IV) moiety induces significant changes in the spectral properties of both the ligand and the metal center, providing a wealth of information.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn) for Solution-State Structure

Multi-nuclear NMR spectroscopy is a powerful tool for determining the solution-state structure of organotin compounds. nih.gov For Dibutyltin 3-hydroxyflavone, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra offer detailed information about the connectivity of atoms and the coordination environment of the tin nucleus.

¹H NMR: The proton NMR spectrum displays characteristic signals for the butyl groups attached to the tin atom and the protons of the flavone (B191248) backbone. The signals for the butyl protons typically appear in the upfield region (approx. 0.8-1.7 ppm). The aromatic protons of the flavone ligand resonate in the downfield region (approx. 7.0-8.5 ppm). The presence of coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can lead to the appearance of satellite peaks, with the coupling constant, ²J(¹¹⁹Sn-¹H), providing information about the C-Sn-H bond angle.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. It shows distinct resonances for the four different carbon atoms of the n-butyl chains and the 15 carbons of the 3-hydroxyflavone ligand. Coordination of the ligand to the tin atom through the hydroxyl and carbonyl oxygen atoms causes a shift in the resonances of the adjacent carbons (C3 and C4) compared to the free ligand.

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. thescipub.com For diorganotin(IV) compounds, four-coordinate tin atoms typically resonate in the range of +200 to -60 ppm, five-coordinate species from -90 to -340 ppm, and six-coordinate species from -210 to -510 ppm. In solution, this compound likely exists in a five-coordinated state, which would be reflected in a ¹¹⁹Sn chemical shift in the characteristic range for this geometry. thescipub.comresearchgate.net

| Nucleus | Typical Chemical Shift (δ, ppm) | Remarks |

| ¹H | 7.0 - 8.5 | Aromatic protons of the flavone ring. |

| 0.8 - 1.7 | Protons of the n-butyl groups attached to tin. | |

| ¹³C | 110 - 180 | Carbons of the flavone ring, including the C=O group. |

| 13 - 30 | Carbons of the n-butyl groups. | |

| ¹¹⁹Sn | -90 to -340 | Indicative of a five-coordinate tin center in solution. thescipub.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

FT-IR spectroscopy probes the vibrational modes of a molecule, allowing for the identification of functional groups and providing evidence of coordination. upi.edu In this compound, the most informative regions of the IR spectrum are those corresponding to the C=O, Sn-C, and Sn-O stretching vibrations.

The free 3-hydroxyflavone ligand exhibits a strong absorption band for the C=O stretching vibration. Upon complexation with dibutyltin(IV), this band typically shifts to a lower frequency (a bathochromic shift). researchgate.net This shift is indicative of the coordination of the carbonyl oxygen to the tin atom, which weakens the C=O double bond. Furthermore, the disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) confirm the deprotonation of the hydroxyl group and the formation of new Sn-O and Sn-C bonds. researchgate.net

| Vibrational Mode | Free Ligand (cm⁻¹) | This compound Complex (cm⁻¹) | Interpretation |

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation of the 3-hydroxyl group upon chelation. |

| ν(C=O) | ~1630 | ~1550 - 1600 | Shift to lower frequency indicates coordination of carbonyl oxygen to Sn. researchgate.net |

| ν(Sn-C) | N/A | ~550 - 600 | Asymmetric and symmetric stretching of the tin-carbon bonds. |

| ν(Sn-O) | N/A | ~450 - 550 | Stretching vibration of the newly formed tin-oxygen bond. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. nih.gov The spectrum of 3-hydroxyflavone is characterized by two major absorption bands, typically referred to as Band I (300-400 nm) and Band II (around 250 nm). scielo.br These bands arise from π→π* transitions within the aromatic and heterocyclic ring systems.

Upon chelation with the dibutyltin(IV) cation, a noticeable bathochromic (red) shift of Band I is generally observed. researchgate.net This shift is attributed to the extension of the conjugated system upon complex formation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This phenomenon confirms the interaction between the flavone ligand and the tin atom in the ground state.

| Compound | Band I (λmax, nm) | Band II (λmax, nm) | Electronic Transition |

| 3-Hydroxyflavone | ~350 | ~250 | π→π |

| This compound | >350 (Shifted) | ~250 | π→π (Ligand-to-Metal Charge Transfer may contribute) scielo.br |

Fluorescence Spectroscopy for Photophysical Properties and Excited State Phenomena

3-hydroxyflavone is known for its interesting photophysical properties, particularly its dual fluorescence arising from an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net Organotin complexes of 3-hydroxyflavone are also known to be fluorescent. royalholloway.ac.uk

The complexation with dibutyltin alters the excited-state dynamics. The fluorescence properties, such as the emission wavelength and quantum yield, are sensitive to the coordination environment. Studies have shown that the fluorescence of these complexes can be enhanced upon binding to biological molecules, such as the F₀ domain of ATP synthase, making them useful as fluorescent probes. researchgate.net The emission spectrum of this compound would be expected in the blue-green region of the visible spectrum, characteristic of flavonol complexes. scielo.br

| Property | Description |

| Excitation Wavelength | Typically corresponds to the main absorption band (Band I) in the UV-Vis spectrum (~350-400 nm). |

| Emission Wavelength | Expected in the range of 400-550 nm, characteristic of metal-flavonol complexes. scielo.br |

| Phenomenon | The intrinsic fluorescence of the ligand is modulated by coordination to the tin center. The complex itself can act as a fluorescent probe for biological systems. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural composition of the compound through analysis of its fragmentation pattern. researchgate.net For a complex like this compound bromide (Bu₂Sn(of)Br), electrospray ionization (ESI-MS) would be a suitable technique. portlandpress.com

The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex. The most common fragmentation pathways for organotin compounds involve the sequential loss of the alkyl (butyl) groups from the tin atom. libretexts.org Other observed fragments may result from the cleavage of the flavone ligand itself, following patterns known for flavonoids. nih.gov

| Ion | Proposed Formula | Significance |

| [M]⁺ | [C₂₃H₂₇O₃SnBr]⁺ | Molecular ion of a potential bromide adduct. researchgate.netnih.gov |

| [M-Bu]⁺ | [C₁₉H₁₈O₃SnBr]⁺ | Loss of one butyl radical (mass 57). |

| [M-2Bu]⁺ | [C₁₅H₉O₃SnBr]⁺ | Loss of two butyl radicals. |

| [Sn(of)]⁺ | [C₁₅H₉O₃Sn]⁺ | Dibutyltin fragment has been lost. |

| [Bu₂SnBr]⁺ | [C₈H₁₈SnBr]⁺ | Loss of the flavone ligand. |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While spectroscopic methods provide invaluable data on the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. leeds.ac.uk

In related diphenyltin(IV) complexes with similar ligands, Sn-O bond lengths are reported in the range of 2.06–2.37 Å. scielo.br The C-Sn-C bond angle in dibutyltin compounds with this geometry is typically greater than the ideal tetrahedral angle, falling in the range of 120-140°.

| Parameter | Predicted Value/Geometry | Basis of Prediction |

| Coordination Number | 5 | Based on ¹¹⁹Sn NMR and stoichiometry. thescipub.com |

| Geometry | Distorted Trigonal Bipyramidal | Common for R₂Sn(L)X complexes. acs.org |

| Sn-O Bond Lengths | ~2.1 - 2.4 Å | By analogy to related Sn(IV)-flavone complexes. scielo.br |

| Sn-C Bond Lengths | ~2.1 - 2.2 Å | Typical for dibutyltin(IV) compounds. |

| C-Sn-C Angle | ~120 - 140° | Characteristic of trigonal bipyramidal diorganotin(IV) structures. |

Coordination Chemistry and Molecular Architecture of Dibutyltin 3 Hydroxyflavone

Elucidation of Ligand-Metal Binding Modes and Chelation Sites

The 3-hydroxyflavone (B191502) (3-HF) ligand is a bidentate chelating agent, coordinating to the dibutyltin(IV) moiety. The primary chelation sites involve the deprotonated hydroxyl group at the 3-position and the carbonyl oxygen atom at the 4-position of the flavone (B191248) backbone. This forms a stable five-membered chelate ring with the tin atom. This bidentate coordination is a common feature in the interaction of 3-hydroxyflavones with various metal ions.

In related organotin complexes, such as dibutyltin-3-hydroxyflavone bromide, the 3-hydroxyflavone ligand binds to the dibutyltin(IV) cation, with the tin atom being further coordinated by a bromide anion. The formation of the Sn-O bonds with the 3-hydroxyflavone ligand is a critical aspect of the complex's structure. For comparison, in a diphenyltin(IV) chloride complex with 3-hydroxyflavone, the Sn-O bond lengths were reported to be 2.06 Å and 2.24 Å. scielo.br These values provide an insight into the expected bond distances in dibutyltin (B87310) 3-hydroxyflavone.

Spectroscopic studies, particularly infrared (IR) spectroscopy, can confirm this chelation. The coordination of the carbonyl group to the tin atom typically results in a shift of the C=O stretching frequency to a lower wavenumber compared to the free ligand. Similarly, the disappearance of the O-H stretching vibration of the 3-hydroxyl group indicates its deprotonation and subsequent coordination to the tin atom.

Geometrical Configuration and Stereochemistry at the Tin Center

The geometry around the tin atom in diorganotin(IV) complexes is variable and depends on the nature of the ligands and any coordinated anions. For dibutyltin 3-hydroxyflavone, a five-coordinate or six-coordinate geometry at the tin center is plausible.

In the case of a five-coordinate complex, such as what might be expected for dibutyltin-3-hydroxyflavone bromide, the geometry is typically a distorted trigonal bipyramidal. researchgate.net In such a configuration, the two butyl groups and one of the coordinating atoms from the 3-hydroxyflavone ligand would occupy the equatorial positions, while the remaining coordinating atom from the 3-hydroxyflavone and the anionic counterpart (e.g., bromide) would be in the axial positions.

For a neutral this compound complex, if it exists as a monomer, a five-coordinate geometry could also be adopted. However, organotin compounds often form dimers or polymers in the solid state, which can lead to a higher coordination number. For instance, a six-coordinate, distorted octahedral geometry is also common for diorganotin(IV) compounds. This can be achieved through intermolecular coordination or the coordination of solvent molecules.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the coordination number of tin in solution. Generally, for four-coordinate organotin compounds, the ¹¹⁹Sn chemical shifts (δ(¹¹⁹Sn)) are in the range of -40 to -120 ppm. For five-coordinate species with a trigonal bipyramidal geometry, the chemical shifts are typically found in the range of -180 to -260 ppm. scm.com Mössbauer spectroscopy can also provide valuable information about the coordination environment and oxidation state of the tin atom in the solid state.

Influence of Anionic Counterparts on Coordination Environment

The presence of an anionic ligand also affects the Lewis acidity of the dibutyltin(IV) cation, which in turn influences its interaction with the 3-hydroxyflavone ligand. Different anions can lead to variations in the crystal packing and the formation of different supramolecular structures. For instance, the ability of the anion to participate in hydrogen bonding can dictate the nature of intermolecular interactions.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound contains several functional groups that can participate in intermolecular interactions, leading to the formation of supramolecular assemblies. The phenyl rings of the flavone moiety can engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

Furthermore, hydrogen bonding can play a crucial role in the solid-state architecture. Although the 3-hydroxyl group is deprotonated upon coordination, other parts of the molecule, or co-crystallized solvent molecules, can act as hydrogen bond donors or acceptors. In the crystal structures of many organotin complexes with organic ligands, intermolecular hydrogen bonds involving carboxylate or hydroxyl groups are frequently observed, leading to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov For example, in a related diorganotin(IV) complex, intermolecular and intramolecular O–H···X or C–H···X (where X = O or N) hydrogen bonds were observed to assemble the organometallic subunits into two-dimensional sheets. nih.govnih.gov Given the structure of this compound, similar interactions are likely to be important in its solid-state packing.

Theoretical and Computational Studies on Dibutyltin 3 Hydroxyflavone

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For Dibutyltin (B87310) 3-hydroxyflavone (B191502), DFT calculations predict the most stable three-dimensional arrangement of atoms and provide insights into its electronic properties.

Studies on related organotin(IV) complexes suggest that the tin (Sn) atom in Dibutyltin 3-hydroxyflavone likely adopts a distorted trigonal-bipyramidal geometry. mdpi.com In this configuration, the 3-hydroxyflavone ligand acts as a bidentate chelator, coordinating to the tin center through the oxygen of the deprotonated 3-hydroxyl group and the oxygen of the 4-carbonyl group. The equatorial positions are typically occupied by two butyl groups and one of the oxygen atoms from the ligand, while the axial positions are occupied by the remaining oxygen atom and the third organic group, though variations can occur. nih.govresearchgate.net

DFT calculations, such as those using the B3LYP functional, are employed to optimize the molecular geometry, yielding key structural parameters. nih.govnih.gov For the 3-hydroxyflavone (3-HF) ligand itself, DFT studies have shown that the C3-OH substitution enables an extensive intramolecular hydrogen-bonding network, which influences its stability and electronic environment. mdpi.com Upon chelation with tin, significant changes in the bond lengths and angles of the flavone (B191248) moiety are expected compared to the free ligand. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations for Related Organotin and Flavonoid Systems

| Parameter | Typical Value | Description |

|---|---|---|

| Sn-O (ligand) Bond Length | ~2.10 - 2.30 Å | The distance between the tin atom and the coordinating oxygen atoms of the flavone ligand. |

| Sn-C (butyl) Bond Length | ~2.15 - 2.20 Å | The distance between the tin atom and the carbon atoms of the butyl chains. nih.gov |

| C=O Bond Length | ~1.25 - 1.35 Å | The length of the carbonyl bond in the flavone ring, which elongates upon coordination. |

| C-O (hydroxyl) Bond Length | ~1.30 - 1.40 Å | The length of the carbon-oxygen single bond, which shortens upon deprotonation and coordination. |

| O-Sn-O Angle | ~80 - 90° | The bite angle of the bidentate 3-hydroxyflavone ligand. |

Note: The values are illustrative and derived from computational studies on analogous organotin(IV) complexes and metal-flavonoid systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronic excited states and to simulate spectroscopic data, particularly UV-Visible absorption spectra. researchgate.netnih.gov

For this compound, TD-DFT calculations are crucial for interpreting its electronic transitions. The chelation of the dibutyltin(IV) moiety to the 3-hydroxyflavone ligand typically results in a significant bathochromic (red) shift of the main absorption bands compared to the free ligand. conicet.gov.ar These shifts occur because the metal center perturbs the electronic structure of the flavone chromophore.

TD-DFT simulations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. researchgate.net The main absorption bands in the complex are often characterized by a mixture of intraligand charge transfer (ILCT) within the flavone moiety and metal-to-ligand charge transfer (MLCT). conicet.gov.ar The accuracy of these simulations is often validated by comparing the calculated spectra with experimental measurements, with functionals like B3LYP and CAM-B3LYP being commonly used. nih.govresearchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for 3-Hydroxyflavone and a Representative Metal Complex

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Transition Character |

|---|---|---|---|

| 3-Hydroxyflavone (free ligand) | 343 | ~340-350 | Intraligand π → π* |

Note: Data is representative, based on findings for 3-hydroxyflavone and its nickel(II) complex to illustrate the utility of TD-DFT. conicet.gov.ar The method allows for precise assignment of spectral features.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility, particularly of the butyl chains, and its interactions with surrounding solvent molecules.

MD studies can model how the complex behaves in different environments, such as polar (e.g., methanol) versus non-polar (e.g., methylcyclohexane) solvents. nih.govunipi.it The simulations track the trajectories of all atoms, revealing the stability of the coordination geometry and the accessible conformations of the flexible alkyl groups. These simulations can highlight how solvent molecules arrange around the complex, forming a solvation shell that influences its behavior and stability. nih.gov The hydrophobic butyl groups will interact favorably with non-polar solvents, while the more polar flavone backbone interacts with polar solvent molecules. This dynamic interplay is crucial for understanding the compound's behavior in biological or chemical systems.

Quantum Chemical Calculations of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms within the Flavone Moiety

The 3-hydroxyflavone scaffold is renowned for undergoing an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the proton from the 3-hydroxyl group is transferred to the adjacent carbonyl oxygen, forming a transient keto-tautomer. This process is responsible for the characteristic dual fluorescence observed in 3-hydroxyflavone and its derivatives.

Quantum chemical calculations, including DFT and TD-DFT, are essential for elucidating the ESIPT mechanism. nih.gov These calculations are used to construct potential energy curves for both the ground state (S0) and the first excited singlet state (S1) as a function of the proton transfer coordinate. nih.gov Studies consistently show a high energy barrier for proton transfer in the ground state, making it unfavorable. nih.gov However, in the excited state, the barrier is significantly reduced or vanishes entirely, allowing for an extremely rapid, often sub-100 femtosecond, proton transfer. rsc.orgchemrxiv.org MD simulations combined with quantum methods can further reveal the role of specific vibrational modes and solvent dynamics in promoting the transfer. nih.gov The presence of the dibutyltin group is expected to modulate the energetics and kinetics of this intrinsic ligand-centered process.

Assessment of Metal-Ligand Binding Energies and Stability Constants

The stability of the this compound complex is determined by the strength of the coordination bonds between the dibutyltin(IV) cation and the 3-hydroxyflavone ligand. This can be quantified by calculating the metal-ligand binding energy using DFT.

These calculations determine the energy change associated with the formation of the complex from its constituent ions in the gas phase. iaea.org To improve accuracy, the results are often corrected for the basis set superposition error (BSSE). The binding energy provides a direct measure of the intrinsic stability of the Sn-O coordinate bonds.

Furthermore, computational methods can be used to estimate the stability constants (β) of the complex in solution. conicet.gov.ar This involves calculating the Gibbs free energy change (ΔG) for the complexation reaction in a specific solvent, which can be modeled using a polarized continuum model (PCM). nih.gov Studies on various metal-flavonoid complexes have shown that the stability is influenced by the metal ion, the chelation site on the flavonoid, and the solvent environment. conicet.gov.ariaea.org

Table 3: Representative Calculated Binding Energies for Metal-Flavonoid Complexes

| Metal Ion | Ligand | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Al³⁺ | 3-Hydroxyflavone | -80 to -100 |

| Zn²⁺ | 3-Hydroxyflavone | -60 to -80 |

Note: These values are illustrative, taken from DFT studies on other metal-3-hydroxyflavone complexes, to provide a theoretical context for the expected high stability of the organotin complex. iaea.org

Mechanistic Studies of Biochemical Interactions

Interactions with Proton-Translocating ATPases

Dibutyltin (B87310) 3-hydroxyflavone (B191502) bromide is recognized as a potent inhibitor of both F-type and V-type ATPases. portlandpress.comresearchgate.net Its interaction with these enzymes, particularly the V-type H+-ATPases, has been a subject of detailed investigation to understand the molecular mechanisms of inhibition and the structure of the proton translocation pathway.

The binding of Dibutyltin 3-hydroxyflavone bromide to V-type H+-ATPases is characterized by a significant enhancement of its fluorescence, providing a method to quantify the interaction. portlandpress.comnih.gov Studies on the V-type H+-ATPase from bovine adrenal chromaffin granules have shown that organotin-flavone complexes, including this compound, are potent inhibitors with Ki values around 0.3 µM. nih.gov Titration experiments with the 16 kDa proteolipid of the V-ATPase from Nephrops norvegicus revealed binding to a single affinity site on the protein. nih.gov The inhibition constant for vacuolar ATPase-dependent ATP hydrolysis was found to correlate well with the dissociation constants determined for the binding of the compound to this proteolipid. nih.gov

The specific fluorescence enhancement of this compound upon binding has been used to compare its interaction with V-type ATPases from various sources. The observed specific enhancement (ΔF/mg protein) correlates with the expected content of V-type ATPase in the membranes. portlandpress.com For instance, the tonoplast of Kalanchoe daigremontiana showed the highest specific enhancement, followed by bovine chromaffin granule membranes, bovine kidney microsomes, and others. portlandpress.com This suggests that the compound can be a useful probe for quantifying V-type ATPases in different membrane preparations. portlandpress.com

Interactive Table: Specific Fluorescence Enhancement of this compound with Various Membranes Containing V-type ATPases

| Membrane Source | Specific Fluorescence Enhancement (ΔF/mg protein) |

| Tonoplast of Kalanchoe daigremontiana | 89 |

| Bovine chromaffin granule membranes | 28 |

| Bovine kidney microsomes | 12 |

| Rat insulinoma granule membranes | 10 |

| Rat liver microsomes | 6.5 |

| Bovine pituitary dense granule membranes | 5.5 |

| Bovine erythrocyte 'ghosts' (control) | 1.9 |

Data sourced from Biochemical Society Transactions. portlandpress.com

Research has pinpointed specific subunits and amino acid residues of the V-ATPase that are crucial for the interaction with this compound. The 16 kDa proteolipid, a key component of the V0 membrane-spanning sector, has been identified as a primary binding site. nih.govportlandpress.com Titration of the compound against this proteolipid results in a marked fluorescence enhancement, indicating a direct interaction. nih.gov

Further investigation has highlighted the importance of a specific glutamic acid residue, Glu140, located on helix-4 of the 16 kDa proteolipid. nih.govportlandpress.com The fluorescence enhancement produced by the interaction of this compound with the proteolipid can be reversed by dicyclohexylcarbodiimide (B1669883) (DCCD), a compound that covalently modifies Glu140. nih.govportlandpress.com This suggests an overlap in the binding sites of the organotin compound and DCCD. nih.gov

To confirm the role of Glu140, a mutant proteolipid was created where Glu140 was replaced by glycine. nih.govresearchgate.net This mutation resulted in a V-ATPase that was inactive in proton pumping and had reduced ATPase activity. nih.govresearchgate.net While the binding affinity of this compound for this mutant proteolipid was not significantly altered, the compound had no effect on the residual ATPase activity, and the interaction was no longer affected by DCCD. nih.gov These findings strongly suggest that Glu140 is a critical residue for the inhibitory action of this compound and is located within or near its binding site on the 16 kDa proteolipid. nih.gov

Interestingly, another study using radioiodinated derivatives of other organotin-flavone complexes and UV crosslinking identified subunit A (72 kDa) in the catalytic V1 sector of the V-ATPase as a binding site. nih.gov However, this approach did not detect the interaction with the 16 kDa proteolipid, suggesting that different organotin-flavone complexes may have distinct interaction sites or that the methods used have different sensitivities for detecting these interactions. nih.gov

This compound also acts as a fluorescent probe inhibitor of F1F0-ATPase (ATP synthase) and oxidative phosphorylation. portlandpress.com It inhibits these processes by titrating an unidentified component of the F0 sector. portlandpress.com This binding site is believed to be part of a larger pool of a component present in the inner mitochondrial membrane. portlandpress.com

It is proposed that this pool of binding sites acts as a cofactor pool that cycles through an interaction site on the F0 sector, analogous to the role of ubiquinone in Complex III. portlandpress.com This pool is thought to serve as an energy transfer link between the ATP synthase and the redox components of the respiratory chain. portlandpress.comnih.gov Fluorescence titration experiments support the idea that the reduction state of the mitochondrial inner membrane influences the interaction of this compound with its binding site, and that this component is in redox equilibrium with the ubiquinone pool. portlandpress.com This suggests a direct link between the ubiquinone pool and a component of the ATP synthase, potentially a presumptive dithiol species, which is involved in thiol-disulphide interchanges that lead to conformational changes in the F1 ATPase. portlandpress.com

The interaction between this compound and the 16 kDa proteolipid has provided valuable insights into the organization and structure of the proton-translocating pathways within the V-ATPase. nih.govportlandpress.com The competition for binding with DCCD at the Glu140 residue suggests that this region is a critical part of the proton translocation machinery. nih.gov

The experiment with the Glu140-to-glycine mutant further supports this. nih.govresearchgate.net The loss of proton pumping activity in the mutant enzyme, despite the assembly of the V-ATPase complex, indicates the essential role of this specific residue in the proton transport mechanism. nih.govresearchgate.net Co-expression studies with both wild-type and mutant proteolipids suggested that a functional proton pumping V-ATPase requires the presence of exclusively wild-type proteolipids. nih.gov These findings imply that the binding site for this compound is intimately associated with the proton translocation sites and that the integrity of this site is crucial for the enzyme's function. nih.gov

Exploration of Interactions with Other Model Biological Macromolecules (e.g., albumins, nucleic acids)

While the primary focus of research on this compound has been on its interaction with ATPases, studies on the parent compound, 3-hydroxyflavone, provide insights into potential interactions with other macromolecules.

Studies on the interaction of 3-hydroxyflavone with Human Serum Albumin (HSA) have revealed that the binding is influenced by the isomeric form of the protein. nih.gov The interaction with the native N-isoform of HSA is characterized by a positive heat capacity change, suggesting a role for hydrophobic hydration. nih.gov In contrast, the interaction with the B-isoform at a higher pH shows a negative heat capacity change, indicative of an enthalpy-dominated hydrophobic effect. nih.gov Spectroscopic analysis shows that 3-hydroxyflavone binds to two different sites on HSA. researchgate.net

The binding affinity of flavonoids like 3-hydroxyflavone to HSA is also influenced by their hydroxylation patterns. mdpi.com For instance, hydroxylation at the C-3 position increases the protein binding rate compared to the non-hydroxylated flavone (B191248). mdpi.com

There is limited direct information available regarding the interaction of this compound with nucleic acids. However, studies on 3-hydroxyflavone have explored its binding to ctDNA, suggesting potential interactions. thegoodscentscompany.com

Mechanistic Insights into Enzyme Inhibition or Activation Pathways at the Molecular Level

The inhibition of V-type H+-ATPase by this compound appears to be a result of its binding to the 16 kDa proteolipid in the V0 sector, which disrupts the proton translocation mechanism. nih.govportlandpress.com The competitive nature of the interaction with DCCD at Glu140 suggests that the inhibitor blocks a critical site required for proton transport, thereby inhibiting ATP hydrolysis-coupled proton pumping. nih.gov This is a form of non-competitive inhibition with respect to the substrate (ATP) as the inhibitor binds to a site distinct from the catalytic site in the V1 domain. wikipedia.orglibretexts.org

In the context of F-type ATP synthase, this compound acts as an inhibitor by titrating a component of the F0 domain. portlandpress.com This interaction is believed to interfere with the energy transfer between the respiratory chain and the ATP synthase, possibly by disrupting a cofactor pool that is in redox equilibrium with the ubiquinone pool. portlandpress.com The mechanism involves interfering with conformational changes in the F1 ATPase that are necessary for ATP synthesis. portlandpress.com

It is important to note that the fluorescence of the this compound complex is enhanced upon binding to the enzyme, making it a useful probe for studying these interactions. portlandpress.comresearchgate.netnih.gov

Degradation Pathways and Environmental Transformation Dynamics

Photodegradation Mechanisms and Products under Controlled Irradiation Conditions

The photodegradation of Dibutyltin (B87310) 3-hydroxyflavone (B191502) involves the absorption of light, which can lead to the cleavage of the tin-carbon or tin-oxygen bonds. The 3-hydroxyflavone (3-OH-F) moiety is known to be photochemically active. Its photochemistry is largely influenced by an Excited State Intramolecular Proton Transfer (ESIPT) process involving the hydroxyl and carbonyl groups. env.go.jp This process is sensitive to the solvent, pH, and the wavelength of irradiation, which can dictate whether photo-oxidation or a molecular rearrangement occurs. env.go.jp

Under UV irradiation, organotin compounds undergo sequential dealkylation through the homolytic cleavage of the tin-carbon bond. mdpi.com For Dibutyltin 3-hydroxyflavone, this process would likely involve the stepwise loss of butyl radicals. The initial photodegradation step is the cleavage of one tin-butyl bond, forming a transient tributyltin radical and a butyl radical. This is followed by further degradation.

The presence of the 3-hydroxyflavone ligand can also influence the photodegradation pathway. Flavonoids can act as photosensitizers or, conversely, have a protective effect. researchgate.netsciepub.com Studies on other flavonoids have shown that the presence of a hydroxyl group at the 3-position and a C2-C3 double bond can decrease the photostability of the molecule. sciepub.com The degradation of the 3-hydroxyflavone ligand itself under UV light can lead to various smaller aromatic and aliphatic compounds, although the specific products for this complex are not detailed in the available literature.

Table 1: Postulated Photodegradation Products of this compound

| Initial Compound | Potential Intermediate Products | Final Products |

|---|---|---|

| This compound | Monobutyltin 3-hydroxyflavone, Butyl radicals, 3-hydroxyflavone, Dibutyltin oxide | Inorganic tin (SnO2), CO2, H2O |

Hydrolytic Stability and Kinetic Studies in Aqueous and Mixed Solvent Systems

The hydrolytic stability of this compound is a key factor in its environmental persistence. Organotin complexes can undergo hydrolysis, particularly under acidic or basic conditions. poliuretanos.com.br The stability of organotin(IV) complexes is influenced by the strength and nature of the ligand-tin bonds. researchgate.netresearchgate.net The Sn-O bond in this compound is susceptible to hydrolysis, which would lead to the release of 3-hydroxyflavone and dibutyltin species, likely dibutyltin oxide. mdpi.compoliuretanos.com.br

Kinetic studies on the hydrolysis of similar organotin compounds, such as dibutyltin dilaurate, indicate that the process can be catalyzed. researchgate.netxml-journal.net While specific kinetic data for this compound is not available, studies on other dibutyltin compounds show that hydrolysis follows pseudo-first-order kinetics, with the rate being dependent on factors like pH and temperature. cdc.gov For instance, the hydrolysis rate of dibutyl phosphate (B84403) increases exponentially with temperature. cdc.gov The stability of organotin compounds in water can vary significantly, with half-lives ranging from days to months depending on the specific compound and environmental conditions. inchem.orgmdpi.com

Table 2: Factors Affecting Hydrolytic Stability of Organotin Complexes

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increased rate at acidic or basic pH | Catalysis of the hydrolysis of the Sn-O bond. poliuretanos.com.bracs.org |

| Temperature | Increased rate with higher temperature | Provides activation energy for the hydrolysis reaction. cdc.govinchem.org |

| Ligand Structure | Varies | The strength of the ligand-tin bond affects stability. More stable bonds lead to less hydrolytic decomposition. researchgate.netresearchgate.net |

| Solvent | Varies | The polarity and composition of the solvent can affect the solubility and reactivity of the complex. env.go.jp |

Characterization of Degradation Intermediates and Final Inorganic Tin Species

The degradation of dibutyltin compounds in the environment proceeds through a sequential dealkylation or debutylation process. nih.govresearchgate.net For this compound, the primary degradation pathway is expected to involve the loss of its butyl groups.

The process is as follows:

Dibutyltin (DBT) species (from the parent compound) degrades to Monobutyltin (MBT) . poliuretanos.com.brnih.gov

Monobutyltin (MBT) is then further degraded into inorganic tin. poliuretanos.com.brnih.gov

This stepwise degradation has been confirmed in studies of tributyltin (TBT), which degrades to DBT, then MBT, and finally to inorganic tin. nih.govresearchgate.net These degradation intermediates (DBT and MBT) have been identified and quantified in environmental samples and laboratory studies using techniques like gas chromatography-mass spectrometry (GC-MS). poliuretanos.com.brnih.govresearchgate.netwho.int The ultimate fate of the tin atom is its conversion to inorganic forms, such as tin(IV) oxide (SnO2), which are considered to be of much lower toxicity. xml-journal.net

The organic 3-hydroxyflavone ligand would degrade separately, likely breaking down into smaller phenolic or acidic compounds before eventual mineralization to CO2 and water. env.go.jp

Table 3: Sequential Degradation Pathway of Dibutyltin Moiety

| Step | Reactant | Product |

|---|---|---|

| 1 | Dibutyltin (DBT) species | Monobutyltin (MBT) species |

| 2 | Monobutyltin (MBT) species | Inorganic Tin (e.g., Sn(IV)) |

Influence of Environmental Factors on Degradation Rates

Several environmental factors can significantly influence the rate at which this compound degrades.

Temperature : Higher temperatures generally accelerate degradation rates for organotin compounds. Increased thermal energy can enhance both hydrolytic and microbial degradation processes. inchem.org

pH : The pH of the surrounding medium affects both photodegradation and hydrolysis. The photostability of the 3-hydroxyflavone ligand is known to be pH-dependent. env.go.jp Hydrolysis of the organotin complex is also typically faster under either acidic or basic conditions compared to neutral pH. acs.org

Light : The presence and intensity of sunlight (particularly UV radiation) are crucial for photodegradation. Light exposure can initiate the cleavage of tin-carbon bonds, leading to the breakdown of the organotin moiety. inchem.orgacs.org

Presence of Microorganisms : Microbial action is a significant pathway for the degradation of organotin compounds in soil and sediment. nih.govresearchgate.net Bacteria can utilize organotins as a carbon source, leading to their stepwise dealkylation. poliuretanos.com.brnih.gov

Oxygen : The presence of oxygen can influence photodegradation pathways, potentially leading to photo-oxidation of the 3-hydroxyflavone ligand. sciepub.com

Advanced Research Applications As Molecular Probes

Development and Utilization of Dibutyltin (B87310) 3-hydroxyflavone (B191502) as Fluorescent Probes for Biological Systems

The organotin complex, particularly in the form of Dibutyltin 3-hydroxyflavone bromide, has been established as a valuable fluorescent probe for investigating membrane-bound protein complexes. nih.gov Its utility stems from a significant enhancement in fluorescence upon binding to specific protein targets, a characteristic that allows for precise titration and monitoring of interactions within biological systems. nih.govhebmu.edu.cn

A primary application of this probe is in the study of ATP synthases, including both F-type (F1F0-ATPase) and vacuolar-type (V-ATPase) enzymes. nih.govsysrevpharm.org When this compound binds to the F0 segment of mitochondrial F1F0-ATPase or the corresponding proteolipid of V-ATPase, it exhibits a marked increase in fluorescence. nih.govsysrevpharm.org This phenomenon has enabled researchers to use it as a fluorescent probe inhibitor to titrate binding sites and investigate the enzyme's structure and function. nih.gov For instance, studies on the 16 kDa proteolipid from Nephrops norvegicus demonstrated that titration with the probe results in a fluorescence enhancement consistent with binding to a single high-affinity site on the protein. nih.govhebmu.edu.cn

The dialkyltin-3-hydroxyflavone complexes are recognized as a class of fluorescent probes that specifically target and titrate the F0 subunit of F1F0-ATPase. nih.gov The degree of fluorescence enhancement has been shown to correlate with the inhibitory potency (I50 values) of the complex on the enzyme. nih.gov This direct relationship between binding, fluorescence, and inhibition makes it a powerful tool for analyzing the enzyme's membrane-embedded domain.

Below is a table summarizing the key characteristics of this compound as a fluorescent probe:

| Target Enzyme/Complex | Probe Form | Observed Phenomenon | Key Finding | Reference |

|---|---|---|---|---|

| Vacuolar H+-ATPase | This compound bromide | Marked fluorescence enhancement upon binding | Binds to a single affinity site on the 16 kDa proteolipid. | nih.govhebmu.edu.cn |

| Mitochondrial F1F0-ATPase | This compound | High fluorescence enhancement upon binding | Acts as a fluorescent probe inhibitor that titrates the F0 segment. | nih.govsysrevpharm.org |

| ATP Synthase | This compound | Fluorescence enhancement correlates with inhibition | Titrates a dissociable component linked to the ubiquinone pool. | nih.gov |

Application in Elucidating Enzyme Reaction Mechanisms and Allosteric Modulation

Research on vacuolar ATPase has shown that this compound bromide not only binds to the 16 kDa proteolipid but also inhibits the enzyme's ATP hydrolysis activity. nih.gov The inhibition constant was found to correlate well with the dissociation constants determined from fluorescence binding assays. nih.gov This probe-induced inhibition has been used to map functional sites on the enzyme. For example, the fluorescence enhancement from the probe's binding can be reversed by dicyclohexylcarbodiimide (B1669883) (DCCD), a compound that covalently modifies the glutamate (B1630785) residue at position 140 (Glu140) of the proteolipid. nih.govhebmu.edu.cn This finding suggests that the probe's binding site is located near this critical residue, providing insights into the disposition of proton translocation sites within the V-ATPase complex. nih.govhebmu.edu.cn

In studies of mitochondrial ATP synthase, this compound was used to titrate an unknown, dissociable component of the enzyme that is essential for its function. nih.gov This component, present in the mitochondrial inner membrane, is believed to be an energy transfer link connected to the ubiquinone pool. nih.gov The probe's interaction is sensitive to the redox state of the mitochondria, indicating that it binds to the reduced form of this interaction site. nih.gov This application demonstrates the probe's utility in exploring the conformational changes and component interactions that are fundamental to the enzyme's mechanism of coupling proton translocation with ATP synthesis.

Integration into Photo-Responsive Materials for Controlled Release Systems in Chemical Research

While the core structure of this compound, the 3-hydroxyflavone moiety, is known for its photochemical properties and has been incorporated into various photo-responsive materials, there is currently no available research in scientific literature detailing the specific integration of the complete this compound complex into such systems. mdpi.comuq.edu.au Studies have successfully used other 3-hydroxyflavone derivatives to create photo-responsive polymers and micelles capable of releasing therapeutic agents like carbon monoxide upon light irradiation. However, these developments have not utilized the dibutyltin complex. The photochemistry of metal complexes with 3-hydroxyflavone has been investigated, but these studies have focused on other metals like Al(III), Zn(II), and Pb(II) and have not extended to organotin complexes in the context of controlled release materials. uq.edu.au

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Dibutyltin 3-hydroxyflavone, and how should structural characterization be performed?

- Synthesis : this compound can be synthesized via ligand substitution reactions. A plausible route involves reacting dibutyltin oxide with 3-hydroxyflavone in a polar aprotic solvent (e.g., acetone or DMF) under reflux conditions. This method parallels the synthesis of other organotin-flavonoid complexes, where tin oxides react with hydroxyl-bearing ligands .

- Characterization : Use NMR spectroscopy to confirm tin coordination, as demonstrated in studies of analogous dibutyltin compounds. UV-Vis and fluorescence spectroscopy can assess photophysical properties, while X-ray crystallography (if crystals are obtainable) provides definitive structural data. For purity validation, combine HPLC with mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Controls : Use tightly sealed goggles and nitrile gloves (though material compatibility must be verified due to limited data). Respiratory protection (e.g., NIOSH-approved respirators) is required for prolonged exposure .

- Hygiene Practices : Avoid skin contact; wash hands thoroughly after handling. Work in a fume hood with dedicated waste disposal protocols for organotin compounds, which are often toxic .

Q. Which spectroscopic techniques are most effective for analyzing the electronic structure of this compound?

- UV-Vis and Fluorescence : Monitor absorption/emission bands to study excited-state intramolecular proton transfer (ESIPT), a hallmark of 3-hydroxyflavone derivatives. Compare results with computational models (e.g., DFT/PCM frameworks) to validate electronic transitions .

- Infrared (IR) Spectroscopy : Identify shifts in O–H and C=O stretching frequencies to confirm tin-ligand coordination .

Advanced Research Questions

Q. How can researchers resolve solubility challenges during reactions involving this compound?

- Experimental Design : Use co-solvents (e.g., DMF:water mixtures) to enhance solubility. If precipitation occurs (common with dibutyltin oxides), optimize reaction temperature and stirring rates to maintain homogeneity. Pre-dissolve the tin precursor in a coordinating solvent (e.g., THF) before adding the flavonoid ligand .

- Supramolecular Approaches : Encapsulate the compound in cyclodextrins or octa acid hosts to improve aqueous solubility and stability, as shown for 3-hydroxyflavone derivatives .

Q. How should discrepancies between theoretical and experimental binding energies be addressed in host-guest studies with this compound?

- Multi-Method Validation : Combine computational modeling (e.g., ONIOM hybrid DFT/molecular mechanics) with experimental techniques like isothermal titration calorimetry (ITC) or fluorescence anisotropy. For cyclodextrin complexes, prioritize capped binding modes over inclusion complexes if computational overestimations exceed 150% .

- Solvent Effects : Account for solvent polarity in calculations. For example, DMF promotes anion formation in 3-hydroxyflavone derivatives, altering binding thermodynamics .

Q. What experimental strategies can elucidate the impact of the dibutyltin group on the photophysical properties of 3-hydroxyflavone?

- Time-Resolved Spectroscopy : Compare ESIPT kinetics of this compound with its parent flavonoid. Use femtosecond transient absorption to track proton transfer rates, which may be hindered by heavy-atom effects from tin .

- Substituent Analysis : Introduce electron-donating/withdrawing groups to the flavonoid backbone (e.g., 3',4'-methylenedioxy) and measure changes in fluorescence quantum yields. Correlate findings with DFT-calculated HOMO-LUMO gaps .

Data Contradiction and Validation

Q. How can conflicting data on the biological activity of this compound be reconciled?

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., MMP-1/uPA for anti-angiogenic activity) alongside cytotoxicity profiling. Compare results with 3-hydroxyflavone to isolate tin-specific effects .

- Dose-Response Curves : Use nonlinear regression models to identify biphasic effects (e.g., hormesis), which are common in organometallic compounds .

Q. What methodologies validate the proposed 2:1 host-guest complexation of this compound with octa acid?

- Job’s Plot Analysis : Confirm stoichiometry via continuous variation methods.

- Fluorescence Quenching : Monitor FRET efficiency between the compound and host. A 2:1 complex should exhibit distinct emission quenching compared to 1:1 binding .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.